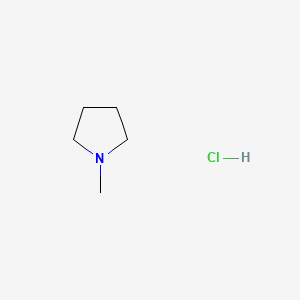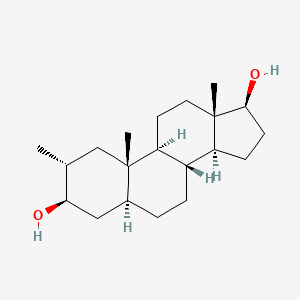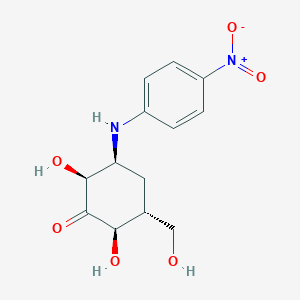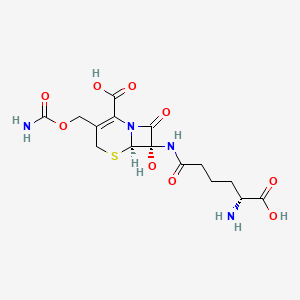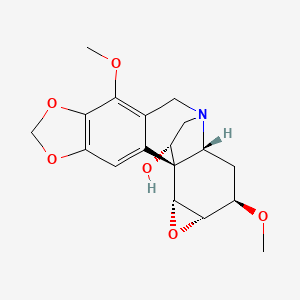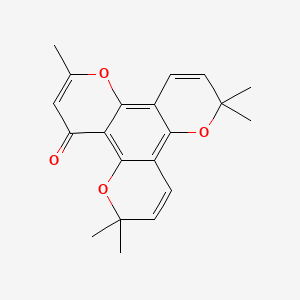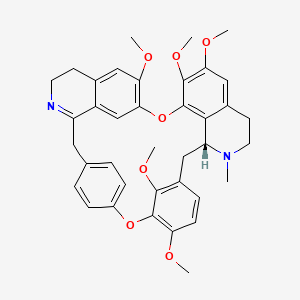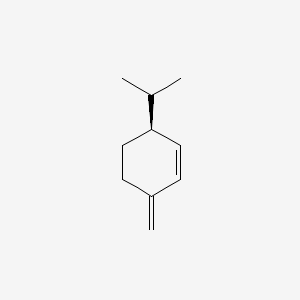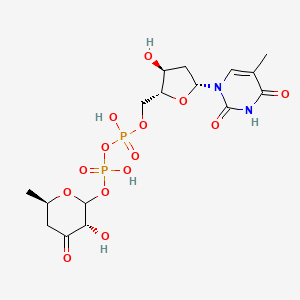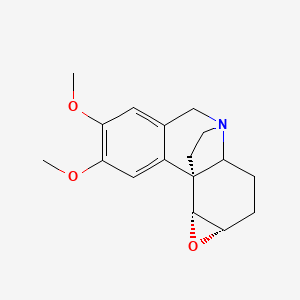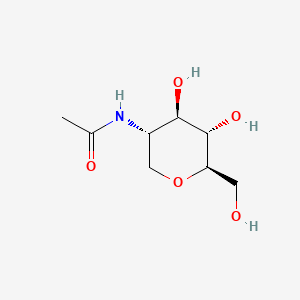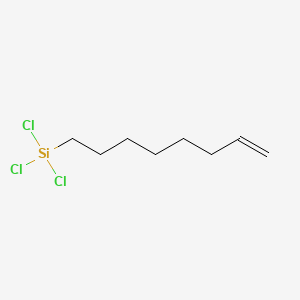
7-Octenyltrichlorosilane
Overview
Description
7-Octenyltrichlorosilane is an organosilicon compound with the molecular formula C8H15Cl3Si. It is a derivative of trichlorosilane and features a vinyl group at the terminal end of an octyl chain. This compound is known for forming self-assembled monolayers on various substrates, making it valuable in surface modification and adhesion promotion .
Mechanism of Action
Target of Action
7-Octenyltrichlorosilane (OTTS) is a derivative of trichlorosilane that forms a self-assembled monolayer (SAM) on a variety of substrates . Its primary targets are these substrates, which can include materials like silica coated alumina implants . The role of these targets is to provide a surface for the OTTS to interact with and modify.
Mode of Action
The OTTS interacts with its targets by forming a SAM on the substrate surfaces . This interaction is facilitated by the terminal-vinyl group of the 7OTCS molecules, which plays an essential role in the dispersion of the functionalized multiwalled carbon nanotubes (f-MWNTs) in the composite .
Biochemical Pathways
For example, it can be utilized in adhesion promotion and in the modification of surface characteristics .
Pharmacokinetics
It has a boiling point of 223-224 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of 1.458 at 20 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of OTTS’s action primarily involve changes to the substrate’s surface characteristics. By forming a SAM on the substrate, OTTS can promote adhesion and modify surface characteristics . In the case of f-MWNTs, the terminal-vinyl group of 7OTCS molecules plays an essential role in the dispersion of the f-MWNTs in the composite and its mechanical properties .
Action Environment
The action, efficacy, and stability of OTTS can be influenced by environmental factors. For instance, the formation of a SAM by OTTS may be affected by the presence of water and moisture in the air, as hydrogen chloride may be formed by reaction with water and moisture in air . Therefore, the environment in which OTTS is used can significantly impact its action and effectiveness.
Biochemical Analysis
Biochemical Properties
7-Octenyltrichlorosilane plays a significant role in biochemical reactions by forming SAMs on substrates, which can influence the interaction between biomolecules and surfaces. This compound interacts with enzymes, proteins, and other biomolecules through its reactive trichlorosilane group, which can form covalent bonds with hydroxyl groups on surfaces. These interactions can modify the surface properties, enhancing adhesion and promoting specific biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of SAMs on cell culture substrates can affect cell adhesion, proliferation, and differentiation. Additionally, this compound can impact the expression of genes involved in cell signaling and metabolic pathways, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trichlorosilane group reacts with hydroxyl groups on surfaces, forming covalent bonds that create a stable SAM. This SAM can influence enzyme activity by providing a specific microenvironment that enhances or inhibits enzyme function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is known to be moisture-sensitive, reacting rapidly with water and protic solvents . Over time, the stability of the SAMs formed by this compound can be affected by environmental conditions, leading to potential degradation and changes in cellular function. Long-term studies have shown that the stability of these SAMs is crucial for maintaining their biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial interactions with biomolecules, enhancing cellular function and adhesion. At high doses, this compound can exhibit toxic or adverse effects, such as skin corrosion and eye damage . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, the formation of SAMs can affect the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form SAMs allows it to localize to specific cellular compartments, influencing its accumulation and activity. These interactions can affect the compound’s localization and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Octenyltrichlorosilane can be synthesized through the hydrosilylation of 1-octene with trichlorosilane. The reaction typically requires a platinum-based catalyst, such as chloroplatinic acid, and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
CH2=CH(CH2)6H+HSiCl3→CH2=CH(CH2)6SiCl3
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 7-Octenyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silanols or siloxanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Alcohols, amines, or other nucleophiles under mild conditions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Silanols or siloxanes.
Substitution: Alkoxysilanes or aminosilanes
Scientific Research Applications
7-Octenyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functionalized surfaces and materials.
Biology: Employed in the modification of biomaterials for improved biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants
Comparison with Similar Compounds
n-Octyltrichlorosilane: Similar structure but lacks the vinyl group.
Hexyltrichlorosilane: Shorter alkyl chain.
Vinyltrichlorosilane: Lacks the long alkyl chain.
Uniqueness: 7-Octenyltrichlorosilane is unique due to its combination of a long alkyl chain and a terminal vinyl group. This structure allows it to form stable monolayers and participate in additional chemical reactions, making it more versatile compared to its analogs .
Properties
IUPAC Name |
trichloro(oct-7-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISPHKHJHQREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068717 | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-52-4 | |
| Record name | 7-Octenyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


